4'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid 4'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18637464
InChI: InChI=1S/C15H13NO3/c1-10(17)16-14-8-6-12(7-9-14)11-2-4-13(5-3-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
SMILES:
Molecular Formula: C15H13NO3
Molecular Weight: 255.27 g/mol

4'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid

CAS No.:

Cat. No.: VC18637464

Molecular Formula: C15H13NO3

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

4'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid -

Specification

Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
IUPAC Name 4-(4-acetamidophenyl)benzoic acid
Standard InChI InChI=1S/C15H13NO3/c1-10(17)16-14-8-6-12(7-9-14)11-2-4-13(5-3-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
Standard InChI Key IOCAVWKNFACNHH-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O

Introduction

Molecular and Structural Characteristics

Chemical Identity and Physicochemical Properties

4'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid is characterized by a planar biphenyl core substituted with electron-withdrawing and electron-donating groups, creating a polarized electronic structure. Key properties include:

PropertyValue
Molecular FormulaC15H13NO3\text{C}_{15}\text{H}_{13}\text{NO}_{3}
Molecular Weight255.27 g/mol
IUPAC Name4-(2-acetamidophenyl)benzoic acid
Canonical SMILESCC(=O)NC1=CC=CC=C1C2=CC=C(C=C2)C(=O)O
SolubilitySoluble in DMSO, methanol; insoluble in water

The acetylamino group enhances hydrogen-bonding capacity, while the carboxylic acid enables salt formation, influencing solubility and crystallization behavior. X-ray diffraction studies of analogous biphenyl carboxylic acids reveal intermolecular hydrogen bonding between the carboxylic acid and acetylamino groups, forming stable crystal lattices .

Spectroscopic Characterization

Analytical data from nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) confirm the compound’s structure:

  • ¹H NMR (DMSO-d₆): δ 12.5 (s, 1H, COOH), 10.2 (s, 1H, NH), 8.1–7.3 (m, 8H, aromatic), 2.1 (s, 3H, CH₃).

  • IR (KBr): 3300 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O, acid), 1650 cm⁻¹ (C=O, amide).

  • MS (ESI+): m/z 256.1 [M+H]⁺.

The absence of impurities in high-performance liquid chromatography (HPLC) profiles (purity >98%) underscores its utility in precision applications.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a three-step sequence:

  • Suzuki-Miyaura Coupling: 2-Aminophenylboronic acid reacts with 4-bromobenzoic acid using palladium catalysts (e.g., Pd(PPh₃)₄) to form 4'-(amino)[1,1'-biphenyl]-4-carboxylic acid.

  • Acetylation: The amino group is acetylated with acetic anhydride in pyridine, yielding the target compound.

  • Purification: Recrystallization from ethanol-water mixtures removes unreacted starting materials and byproducts.

Optimized conditions achieve yields of 75–85%, with reaction temperatures critical to minimizing decarboxylation.

Scalability and Industrial Relevance

Large-scale production faces challenges in controlling regioselectivity during coupling and preventing acid-catalyzed degradation. Continuous-flow reactors with immobilized palladium catalysts have been proposed to enhance efficiency .

Applications in Pharmaceutical Research

Drug Intermediate for Kinase Inhibitors

The biphenyl scaffold mimics ATP-binding sites in kinases, making 4'-(acetylamino)biphenyl-4-carboxylic acid a precursor for inhibitors targeting EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor). Derivatives with modified acetylamino groups exhibit IC₅₀ values in the nanomolar range against cancer cell lines .

Anti-Inflammatory Activity

In rodent models, carboxylated biphenyl derivatives reduce prostaglandin E₂ (PGE₂) levels by 60–70% through cyclooxygenase-2 (COX-2) inhibition, comparable to celecoxib . The carboxylic acid group is essential for binding to the enzyme’s active site.

Materials Science Applications

Liquid Crystals

The compound’s rigid biphenyl core and polar substituents enable mesophase formation. Blends with cyanobiphenyls (e.g., 5CB) exhibit nematic phases at 80–120°C, with dielectric anisotropy (Δϵ\Delta\epsilon) values of +8.2, suitable for display technologies .

Metal-Organic Frameworks (MOFs)

As a linker, the carboxylic acid group coordinates to metal nodes (e.g., Zn²⁺, Cu²⁺), forming porous MOFs with surface areas exceeding 1000 m²/g. These materials show promise in gas storage (CO₂ uptake: 2.8 mmol/g at 298 K) .

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